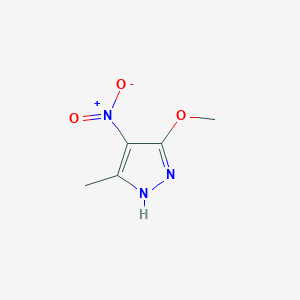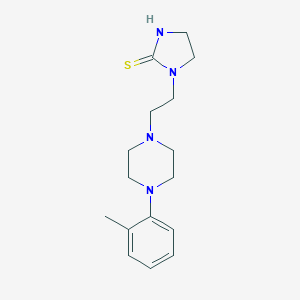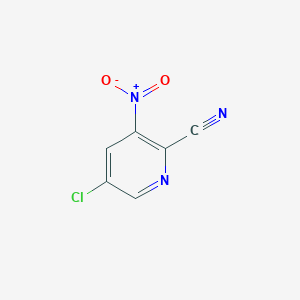![molecular formula C22H23NO5 B063847 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-86-4](/img/structure/B63847.png)
7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, also known as CERC-501, is a small molecule drug that has been studied for its potential use in treating various neuropsychiatric disorders.
Mécanisme D'action
7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one acts as a selective antagonist of the kappa opioid receptor (KOR). The KOR is involved in the regulation of mood, stress, and reward, and its dysregulation has been implicated in various neuropsychiatric disorders. By blocking the KOR, 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one may help to alleviate symptoms of depression, anxiety, and substance abuse disorders.
Effets Biochimiques Et Physiologiques
7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce cocaine self-administration in rats, suggesting its potential use in treating cocaine addiction. In addition, 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been shown to have minimal side effects and a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is its selectivity for the KOR, which allows for more targeted research on the role of the KOR in various neuropsychiatric disorders. However, a limitation of studying 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is its relatively recent discovery, which means that there is still much to be learned about its mechanism of action and potential uses.
Orientations Futures
Some potential future directions for research on 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one include further studies on its mechanism of action, as well as its potential use in treating other neuropsychiatric disorders such as post-traumatic stress disorder (PTSD) and schizophrenia. In addition, research on the pharmacokinetics and pharmacodynamics of 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one could help to optimize its dosing and administration.
Méthodes De Synthèse
The synthesis of 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one involves several steps, starting with the reaction of 2,4-dichlorophenol with potassium carbonate in dimethylformamide to form 2,4-dichlorophenol potassium salt. This is followed by the reaction of the potassium salt with 4-bromoanisole in the presence of copper(I) iodide and cesium carbonate to form 2,4-dichloro-5-methoxyphenyl-4-bromoanisole. The next step involves the reaction of the previous compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydride to form 7-hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one.
Applications De Recherche Scientifique
7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been studied for its potential use in treating various neuropsychiatric disorders, including depression, anxiety, and substance abuse disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, and has also been studied for its potential use in treating cocaine addiction.
Propriétés
Numéro CAS |
188824-86-4 |
|---|---|
Nom du produit |
7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
Formule moléculaire |
C22H23NO5 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
7-hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
InChI |
InChI=1S/C22H23NO5/c1-12(2)26-20-18(24)16-15(14-8-6-5-7-9-14)10-11-23-17(16)19(28-22(23)25)21(20)27-13(3)4/h5-13,15,24H,1-4H3 |
Clé InChI |
GFOCPBWEOLOEMR-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4)O |
SMILES canonique |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4)O |
Synonymes |
2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 7-hydroxy-8,9-bis(1-methylethoxy)-6-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



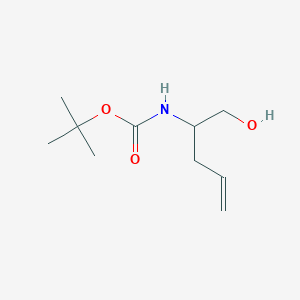
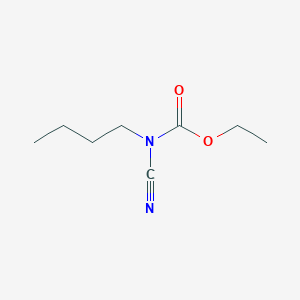
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)
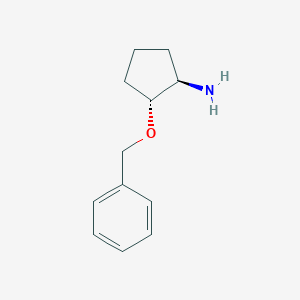
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)
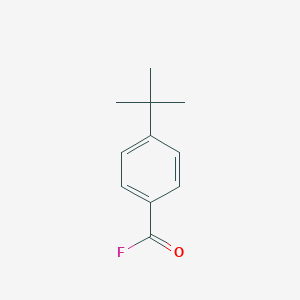
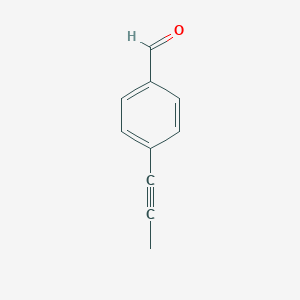
![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)
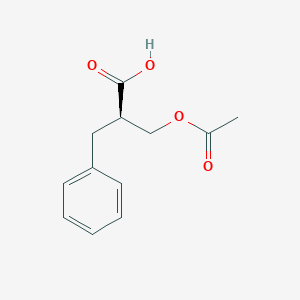
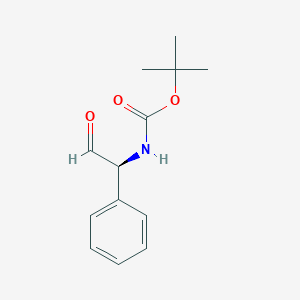
![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)
